![molecular formula C11H14Cl2N4 B13582706 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent, with the mixture being stirred overnight and then poured onto ice-water to precipitate the product . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted triazoloquinoline derivatives with potential biological activities .
Scientific Research Applications
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting the growth and spread of cancer cells .
Comparison with Similar Compounds
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual inhibition of c-Met and VEGFR-2 kinases, similar to the compound .
[1,2,4]Triazolo[4,3-c]quinazoline: Demonstrates potent anticancer activity against various human cancer cell lines.
The uniqueness of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C11H14Cl2N4 |
---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N4.2ClH/c12-7-11-14-13-10-6-5-8-3-1-2-4-9(8)15(10)11;;/h1-4H,5-7,12H2;2*1H |
InChI Key |
KOQODENXVFPSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C3=CC=CC=C31)CN.Cl.Cl |
Origin of Product |
United States |
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